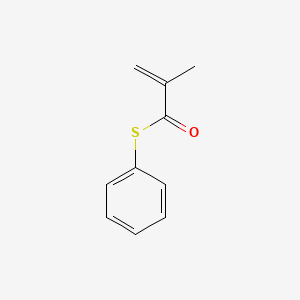

Methacryloylthiobenzene

Description

Significance of Sulfur-Containing Monomers in Macromolecular Design

The incorporation of sulfur atoms into polymer backbones or side chains imparts a range of advantageous properties. uni-bayreuth.deacs.org Sulfur-containing polymers are known for their high refractive indices, a critical property for applications in advanced optical materials like lenses and coatings. nih.govresearchgate.netdergipark.org.trelpub.ru The presence of sulfur can also enhance thermal stability and chemical resistance. nih.gov The unique electronic and bonding characteristics of sulfur atoms contribute to these enhanced material properties, making sulfur-containing monomers a focal point of academic and industrial research. acs.orgnih.gov

Academic Context of Novel Methacrylate (B99206) Derivative Investigations

The scientific community is actively engaged in the synthesis and characterization of novel methacrylate derivatives to expand the library of available monomers and the properties of the resulting polymers. rsc.orgacs.org Research efforts are often directed towards introducing specific functional groups to tailor the final polymer's performance. This includes enhancing thermal properties, increasing refractive index, or introducing biocompatibility. Studies on the polymerization of various methacrylate monomers, including those with bulky or functional side groups, provide valuable insights into structure-property relationships.

Scope and Research Imperatives for Methacryloylthiobenzene Systems

Methacryloylthiobenzene, as a sulfur-containing methacrylate monomer, sits (B43327) at the intersection of these research interests. While extensive research exists for its isomer, phenyl thioacrylate, which has been successfully polymerized via RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization, specific data on the synthesis, properties, and polymerization of Methacryloylthiobenzene remains elusive in publicly available scientific literature.

The primary research imperative is to establish a reliable synthetic route to high-purity Methacryloylthiobenzene. Following its synthesis, a thorough characterization of its physicochemical properties is essential. This would include spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of physical constants.

A critical area for investigation is the polymerization behavior of Methacryloylthiobenzene. This includes exploring its propensity for free-radical polymerization and controlled polymerization techniques. Key parameters to be determined would be the polymerization kinetics, the molecular weight characteristics of the resulting poly(Methacryloylthiobenzene), and its thermal properties, such as the glass transition temperature (Tg) and thermal decomposition temperature.

The potential for Methacryloylthiobenzene to yield high-refractive-index polymers makes it a compelling target for materials science. nih.govresearchgate.netdergipark.org.trelpub.ru Therefore, a significant research focus would be the characterization of the optical properties of poly(Methacryloylthiobenzene).

Table 1: Research Imperatives for Methacryloylthiobenzene

| Research Area | Key Objectives |

| Synthesis | Develop and optimize a high-yield synthetic pathway to Methacryloylthiobenzene. |

| Characterization | - Spectroscopic identification (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry).- Determination of physical properties (melting point, boiling point, density, refractive index). |

| Polymerization | - Investigate free-radical and controlled polymerization methods.- Determine polymerization kinetics and monomer reactivity.- Characterize the resulting polymer's molecular weight and dispersity. |

| Polymer Properties | - Measure thermal properties (Tg, Td).- Determine optical properties (refractive index, transparency).- Evaluate mechanical properties. |

The exploration of Methacryloylthiobenzene and its corresponding polymer holds the promise of expanding the toolbox of polymer chemists and materials scientists, potentially leading to the development of advanced materials with superior optical and thermal properties. The current gap in the scientific literature underscores the significant opportunities for fundamental research in this area.

Structure

3D Structure

Properties

Molecular Formula |

C10H10OS |

|---|---|

Molecular Weight |

178.25 g/mol |

IUPAC Name |

S-phenyl 2-methylprop-2-enethioate |

InChI |

InChI=1S/C10H10OS/c1-8(2)10(11)12-9-6-4-3-5-7-9/h3-7H,1H2,2H3 |

InChI Key |

XXEBCMIVGJEELN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)SC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Methacryloylthiobenzene Monomer

Precursor Synthesis and Reactant Considerations for Thiophenolic Analogues

The synthesis of Methacryloylthiobenzene, also known as S-phenyl thiomethacrylate, fundamentally begins with the selection and preparation of its primary precursors: a thiophenolic compound and a methacrylic acid derivative. The most direct precursor from the thiophenol family is thiophenol itself. However, the methodology is adaptable to various substituted thiophenols, allowing for the creation of a diverse range of functional monomers with tailored properties.

The other key reactant is typically an activated form of methacrylic acid, with methacryloyl chloride being a prevalent choice due to its high electrophilicity. scientific-publications.netresearchgate.net Methacryloyl chloride can be prepared by reacting methacrylic acid with chlorinating agents such as thionyl chloride or oxalyl chloride. researchgate.net It is important to note that the high reactivity of methacryloyl chloride, while beneficial for the acylation reaction, also presents challenges, as it can readily undergo polymerization if not handled under appropriate conditions. google.comnih.gov The use of polymerization inhibitors and controlled temperatures is often necessary during its preparation and subsequent use. researchgate.netgoogle.com

Esterification and Acylation Reactions for Methacrylate (B99206) Moiety Incorporation

The core chemical transformation in the synthesis of Methacryloylthiobenzene is the thioesterification achieved through the S-acylation of thiophenol. This reaction involves the nucleophilic substitution of the chloride in methacryloyl chloride by the sulfur atom of thiophenol. scientific-publications.netwikipedia.org

A widely adopted laboratory procedure involves the controlled addition of methacryloyl chloride to thiophenol. scientific-publications.net To manage the exothermic nature of the reaction and to minimize potential side reactions, the reaction is typically conducted at reduced temperatures, such as in an ice bath. scientific-publications.net The process generates hydrogen chloride (HCl) as a byproduct, which must be neutralized to drive the reaction to completion and prevent unwanted acid-catalyzed side reactions. researchgate.net

An alternative, though less common for this specific monomer, involves the condensation of a thiol and a carboxylic acid using a dehydrating agent. wikipedia.org However, the acid chloride route is generally more efficient and common for this class of monomers.

Optimization of Reaction Pathways for High Purity Monomer Production

Achieving high purity in the synthesis of Methacryloylthiobenzene requires careful optimization of the reaction pathway to suppress the formation of byproducts. A primary competitive side reaction is the Michael addition of a second molecule of thiophenol across the activated carbon-carbon double bond of the newly formed Methacryloylthiobenzene monomer. core.ac.ukresearchgate.net This leads to the formation of S-phenyl 3-(phenylthio)propanethioate, an undesired impurity that can complicate purification and affect the properties of any subsequent polymers. core.ac.uk

The S-acylation reaction is almost invariably carried out in the presence of a base. The base serves a dual purpose: it acts as a scavenger for the HCl produced and can also function as a catalyst by deprotonating the thiol to form the more potent thiolate nucleophile. wikipedia.orgresearchgate.net

Tertiary amines are frequently employed for this purpose. The table below summarizes common bases used in analogous thioesterification reactions.

| Catalyst/Base | Typical Solvent | Role | Reference |

| Triethylamine (NEt₃) | Tetrahydrofuran (B95107) (THF) | HCl Scavenger, Catalyst | researchgate.netcore.ac.uk |

| Pyridine | Chlorinated Solvents (e.g., DCM) | HCl Scavenger, Catalyst | researchgate.net |

| Sodium Hydroxide (NaOH) | Water | HCl Scavenger, Catalyst | rsc.org |

| Potassium Carbonate (K₂CO₃) | Not specified | Base | researchgate.net |

This table is interactive. You can sort and filter the data.

The choice of base and its stoichiometry are critical variables that must be optimized to maximize the yield of the desired monomer while minimizing side reactions. core.ac.uk

The solvent medium plays a crucial role in the synthesis of Methacryloylthiobenzene, influencing reaction rates, yields, and the product distribution. Aprotic solvents are generally favored for this type of acylation.

Research into thioester synthesis highlights the importance of solvent choice, as summarized in the following table:

| Solvent | Polarity | Typical Use Case | Observations | Reference |

| Tetrahydrofuran (THF) | Polar aprotic | Acylation of thiols | Commonly used, optimal for some ester-to-thioester conversions. | core.ac.ukrsc.org |

| Dichloromethane (DCM) | Polar aprotic | Thioester formation | Frequently used for reactions with coupling reagents. | researchgate.net |

| N,N-Dimethylformamide (DMF) | Polar aprotic | Thioester formation | Common but can be impractical for large-scale synthesis. | rsc.orgresearchgate.net |

| Acetonitrile (MeCN) | Polar aprotic | Thiol-thioester exchange | Strongly promotes exchange reactions. | rsc.org |

This table is interactive. You can sort and filter the data.

The ideal solvent should effectively dissolve the reactants while disfavoring the Michael addition side product. The polarity of the solvent can stabilize charged intermediates formed during the reaction, potentially affecting the reaction pathway. rsc.org

Purification Techniques for Academic Synthesis Scale

Following the reaction, a multi-step purification process is required to isolate the Methacryloylthiobenzene monomer in high purity, free from unreacted starting materials, catalysts, and byproducts. The techniques employed are standard for academic laboratory settings.

A typical purification workflow involves a combination of the following methods:

| Purification Technique | Purpose | Description | Reference |

| Washing / Extraction | Removal of catalyst and water-soluble impurities | The reaction mixture is typically washed with a dilute aqueous base (e.g., NaHCO₃) to remove the acid scavenger and any remaining acidic species. This is followed by washes with water and brine to remove water-soluble components. | researchgate.net |

| Column Chromatography | Separation of monomer from byproducts | This is a highly effective method for separating the target monomer from structurally similar impurities, such as the Michael addition adduct. It is a cited method for purifying the methacrylic derivative of thiophenol. | scientific-publications.netscirp.org |

| Distillation | Final purification and removal of non-volatile impurities | Vacuum distillation can be employed to purify the monomer. However, this must be done with caution and in the presence of a polymerization inhibitor to prevent thermal polymerization of the monomer. | researchgate.netgoogle.com |

| Inhibitor Removal | Preparation for polymerization | If the monomer is obtained commercially or stored, it often contains inhibitors like hydroquinone (B1673460) (HQ) or its monomethyl ether (MeHQ). These can be removed by washing with an alkali solution or by passing the monomer through a column of activated alumina. | researchgate.netscirp.org |

This table is interactive. You can sort and filter the data.

Successful purification yields a pure monomer suitable for subsequent applications, such as controlled polymerization reactions. rsc.orgrsc.org

Polymerization Studies of Methacryloylthiobenzene

Homopolymerization Mechanisms of Methacryloylthiobenzene

The homopolymerization of methacryloylthiobenzene, a monomer featuring a methacrylate (B99206) backbone and a phenylthio- side group, can be achieved through several polymerization methodologies. The presence of the electron-withdrawing phenylthio group is expected to influence the reactivity of the vinyl group and the properties of the resulting polymer.

Free Radical Polymerization Kinetics and Thermodynamics

Free radical polymerization is a robust and widely used method for the polymerization of a vast array of vinyl monomers. The process is typically initiated by the thermal or photochemical decomposition of a radical initiator, generating free radicals that subsequently react with monomer units to propagate the polymer chain.

The kinetics of the free-radical polymerization of methacryloylthiobenzene would be expected to follow the classical rate law for radical polymerization. The rate of polymerization (R_p) is dependent on the concentrations of the monomer ([M]) and the initiator ([I]), as well as the rate constants for propagation (k_p) and termination (k_t), and the initiator efficiency (f).

Controlled/Living Radical Polymerization (CLRP) of Methacryloylthiobenzene

Controlled/living radical polymerization (CLRP) techniques offer significant advantages over conventional free-radical polymerization, including the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.

RAFT polymerization is a versatile CLRP method that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. The choice of CTA is crucial and depends on the monomer being polymerized.

For the RAFT polymerization of methacryloylthiobenzene, a trithiocarbonate (B1256668) or a dithiobenzoate would likely be a suitable CTA. Research on the RAFT polymerization of the structurally similar monomer, phenyl thioacrylate (PhTA), has demonstrated that a trithiocarbonate CTA can effectively control the polymerization, leading to polymers with controlled molar mass and low dispersity uliege.beresearchgate.net. Kinetic studies of PhTA homopolymerization showed a linear increase in the number-average molecular weight (M_n) with monomer conversion, which is characteristic of a controlled polymerization process researchgate.net.

A typical RAFT polymerization procedure involves dissolving the monomer, initiator (e.g., AIBN), and RAFT agent in a suitable solvent, followed by deoxygenation and heating to initiate polymerization.

Table 1: Illustrative Data for RAFT Polymerization of a Related Thioacrylate Monomer

| Monomer | CTA | Initiator | Solvent | Temperature (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | Đ |

| Phenyl Thioacrylate | Trithiocarbonate | AIBN | Toluene | 70 | 4 | 95 | 15,000 | 1.15 |

This table is illustrative and based on typical results for related monomers as specific data for methacryloylthiobenzene is not available.

ATRP is another powerful CLRP technique that employs a transition metal complex (e.g., copper, iron) as a catalyst to reversibly activate and deactivate the propagating polymer chains. The control over the polymerization is achieved by maintaining a low concentration of active radical species.

The successful ATRP of methacryloylthiobenzene would depend on the selection of an appropriate catalyst system that is not poisoned by the sulfur atom in the monomer. Thioether and thioester functionalities can sometimes coordinate with the metal center and inhibit catalysis. However, with careful selection of ligands and reaction conditions, ATRP of sulfur-containing monomers has been achieved. For methacrylates, copper-based catalyst systems with nitrogen-based ligands are commonly employed.

NMP utilizes a stable nitroxide radical to reversibly trap the propagating radical chain, thereby controlling the polymerization. While NMP is effective for styrenic monomers, its application to methacrylates is more challenging due to the higher rate of termination of methacrylate radicals. However, the development of new nitroxides and initiating systems has expanded the scope of NMP to include methacrylates. The application of NMP to methacryloylthiobenzene would require careful optimization of the nitroxide mediator and reaction temperature to achieve good control over the polymerization.

Anionic Polymerization Methodologies for Poly(methacryloylthiobenzene)

Anionic polymerization is a living polymerization technique that can produce polymers with very well-defined structures, including narrow molecular weight distributions and controlled stereochemistry. The polymerization of methacrylates via anionic methods is well-established but can be complicated by side reactions, such as nucleophilic attack on the ester carbonyl group cmu.edu.

For methacryloylthiobenzene, the presence of the thioester group introduces a site susceptible to nucleophilic attack by the initiator or the propagating carbanion. The success of the anionic polymerization would therefore heavily depend on the choice of initiator and reaction conditions. Sterically hindered initiators and low temperatures (-78 °C) are typically employed to minimize side reactions uliege.be.

Research on the anionic polymerization of phenyl methacrylate has shown that the stereochemistry of the resulting polymer is highly dependent on the solvent used. In non-polar solvents like toluene, highly isotactic polymers are formed, whereas in polar solvents like tetrahydrofuran (B95107) (THF), syndiotactic polymers are obtained researchgate.net. It is plausible that methacryloylthiobenzene would exhibit similar solvent-dependent stereocontrol in anionic polymerization.

Polymerization Initiator Systems and Their Influence on Macromolecular Architecture

The choice of the initiator system is crucial in determining the macromolecular architecture of the resulting polymer. For monomers like methacryloylthiobenzene, both free-radical and controlled/living polymerization techniques could be employed, with the initiator playing a key role in each.

In free-radical polymerization, thermal initiators such as azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are commonly used for methacrylate and acrylate (B77674) monomers. nih.gov These initiators decompose upon heating to generate free radicals that initiate the polymerization process. The concentration of the initiator affects the polymerization rate and the molecular weight of the polymer; higher initiator concentrations generally lead to faster polymerization but lower molecular weight polymers. For sulfur-containing polymers, initiator systems can also be tailored. For instance, a combination of palladium carboxylates and thiols has been used to initiate the polymerization of methyl methacrylate (MMA), yielding ultrahigh molecular weight polymers. nih.gov

Controlled/living polymerization techniques offer precise control over the polymer's molecular weight, dispersity (Đ), and architecture (e.g., block copolymers, star polymers). For monomers analogous to methacryloylthiobenzene, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly relevant technique. RAFT polymerization of various thioacrylates, including ethyl thioacrylate and phenyl thioacrylate, has been successfully demonstrated using a trithiocarbonate as a chain transfer agent (CTA). rsc.org The choice of the RAFT agent is critical for controlling the polymerization of methacrylates. mdpi.com For example, symmetrical trithiocarbonates have been investigated for the controlled polymerization of methacrylic monomers. mdpi.com

Another controlled method, Atom Transfer Radical Polymerization (ATRP), has been extensively used for methacrylates. cmu.educapes.gov.br ATRP typically employs a transition metal complex (e.g., copper/bipyridine) as a catalyst and an alkyl halide as an initiator. cmu.edu The selection of the initiator and the metal complex is vital for achieving a controlled process. cmu.edu The synthesis of thiol-reactive poly(meth)acrylates has been successfully achieved via RAFT polymerization, yielding well-defined polymers with low polydispersity indices (Đ ≤ 1.23). rsc.orgrsc.orgresearchgate.net This suggests that similar control could be achieved for methacryloylthiobenzene.

The macromolecular architecture is directly influenced by the polymerization method and initiator system. Free-radical polymerization typically produces polymers with a broad molecular weight distribution. In contrast, controlled techniques like RAFT and ATRP allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. Furthermore, these methods enable the creation of complex architectures such as block copolymers by sequential monomer addition. For instance, poly(methyl methacrylate) prepared via RAFT has been used as a macro-CTA to synthesize block copolymers with styrene (B11656) and butyl acrylate. mdpi.com

Monomer Conversion and Polymerization Efficiency Assessment

The assessment of monomer conversion and polymerization efficiency is fundamental to understanding and optimizing the polymerization process. Several analytical techniques can be employed for this purpose.

Gravimetry is a straightforward method to determine monomer conversion by measuring the weight of the polymer formed over time. nih.gov The polymer is typically precipitated from the reaction mixture, dried, and weighed.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for monitoring the disappearance of monomer signals during polymerization. By comparing the integration of monomer-specific peaks (e.g., vinyl protons) to an internal standard, the monomer conversion can be accurately calculated as a function of time. rsc.org

Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), is used to determine the molecular weight and molecular weight distribution (or dispersity, Đ) of the polymer. While it doesn't directly measure monomer conversion, it provides crucial information about the efficiency of the polymerization in terms of achieving the desired polymer chain length and uniformity. For controlled polymerizations, a linear increase in number-average molecular weight (Mn) with conversion and a low dispersity are indicative of an efficient process. mdpi.comcmu.edu

Differential Scanning Calorimetry (DSC) can be used to study the kinetics of polymerization by measuring the heat released during the exothermic polymerization reaction. The rate of heat evolution is proportional to the rate of polymerization.

For related sulfur-containing methacrylates, studies have reported high monomer conversions. For example, in the RAFT polymerization of thioacrylates, high conversions were achieved, allowing for the synthesis of well-defined homopolymers and block copolymers. rsc.org Similarly, the polymerization of MMA in the presence of sulfur and an initiator reached high conversion. nih.gov The efficiency of these polymerizations is often evaluated by the degree of control over the molecular weight and dispersity. For instance, in controlled radical polymerization of cyclohexyl methacrylate using a trithiocarbonate CTA, a linear evolution of molecular weight with conversion and dispersity values below 1.25 were achieved, indicating a highly efficient and controlled process. researchgate.net

The table below summarizes the typical initiator systems and analytical methods used for assessing polymerization of related methacrylate and thioacrylate monomers, which can be considered analogous for studies on methacryloylthiobenzene.

| Polymerization Technique | Initiator/CTA System | Macromolecular Architecture | Monomer Conversion/Efficiency Assessment |

| Free-Radical Polymerization | AIBN, BPO | Broad Molecular Weight Distribution | Gravimetry, NMR |

| RAFT Polymerization | Trithiocarbonates | Well-defined, low Đ, block copolymers | NMR, SEC/GPC |

| ATRP | Alkyl Halide / Copper Complex | Well-defined, low Đ, block copolymers | NMR, SEC/GPC |

Copolymerization Strategies Involving Methacryloylthiobenzene

Statistical Copolymerization with Diverse Comonomers

Statistical copolymerization is a fundamental method for producing polymers with randomized monomer sequences, thereby averaging the properties of the constituent homopolymers. When two or more monomers are polymerized simultaneously, the composition and sequence distribution of the resulting copolymer are dictated by the relative reactivities of the monomers and the growing polymer chain ends.

A critical aspect of understanding any copolymerization system is the determination of monomer reactivity ratios (r₁ and r₂). These ratios are defined as the rate constant for a radical of a given monomer adding to its own type of monomer versus the rate constant for it adding to the other monomer. uc.edu The values of r₁ and r₂ predict the copolymer composition and microstructure. uobaghdad.edu.iq For instance, if r₁ > 1, the growing chain radical M₁• prefers to add another M₁ monomer, while if r₁ < 1, it favors adding an M₂ monomer. uc.edu When r₁r₂ = 1, an ideal or random copolymer is formed where the monomer units are arranged randomly along the chain. rsc.org If the product is close to zero, the monomers have a strong tendency to alternate. rsc.org

Despite the importance of these parameters, a review of the available scientific literature reveals a lack of specific, published reactivity ratio data for the copolymerization of methacryloylthiobenzene with common comonomers such as styrene (B11656) or methyl methacrylate (B99206). However, to illustrate the concept, the reactivity ratios for the well-studied styrene (M₁) and methyl methacrylate (M₂) system are presented below. These values can vary depending on the polymerization conditions, such as temperature and the use of a specific polymerization medium like an ionic liquid. acs.orgrsc.org

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Styrene | Methyl Methacrylate | 0.52 | 0.46 | 60 | nih.gov |

| Styrene | Methyl Methacrylate | 0.697 (± 0.010) | 0.491 (± 0.007) | 60 | acs.org |

| Phenyl Acrylamide | Methyl Methacrylate | 0.03 | 0.593 | - | uobaghdad.edu.iqscientific.net |

This table is for illustrative purposes to demonstrate the concept of reactivity ratios. Specific data for methacryloylthiobenzene is not available in the searched literature.

While no specific studies on the compositional drift in methacryloylthiobenzene systems were found, the general principles would apply. To create compositionally uniform copolymers at high conversions, strategies such as semi-batch processes (where the more reactive monomer is continuously fed to the reactor) or the use of continuous stirred-tank reactors (CSTRs) would be necessary.

Block Copolymer Synthesis Utilizing Methacryloylthiobenzene

Block copolymers consist of two or more long sequences, or "blocks," of different homopolymers linked together. These materials are of great interest because they can self-assemble into ordered nanostructures, combining the properties of the different blocks. nih.gov The synthesis of well-defined block copolymers typically requires controlled/living polymerization techniques. rsc.org

Controlled/living radical polymerization (CLRP) methods, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful tools for synthesizing block copolymers. nih.govacs.org A common strategy is the sequential addition of monomers. rsc.org First, one monomer is polymerized to create a "living" homopolymer chain, often referred to as a macroinitiator. Once the first monomer is consumed, the second monomer is added to the reaction mixture, and its polymerization is initiated by the active end-groups of the first polymer block. This process extends the chains with the second monomer, forming a diblock copolymer. acs.org

For methacryloylthiobenzene, one could envision synthesizing a poly(methacryloylthiobenzene) macroinitiator using a CLRP technique. After purification, this macroinitiator could then be used to initiate the polymerization of a second monomer, like styrene or an acrylate (B77674), to form a diblock copolymer. While this is a theoretically sound and widely practiced approach, specific examples detailing the synthesis of block copolymers with methacryloylthiobenzene via sequential monomer addition are not prominent in the reviewed literature.

The design of the macroinitiator is crucial for successful block copolymer synthesis. In ATRP, for instance, a polymer with a terminal alkyl halide group can serve as a macroinitiator. kpi.ua In RAFT polymerization, a polymer chain terminated with a thiocarbonylthio group acts as a macro-RAFT agent for the subsequent polymerization of a second monomer. nih.gov

The synthesis of a poly(methacryloylthiobenzene) macroinitiator would be the first critical step. This could be achieved by polymerizing methacryloylthiobenzene using a functional initiator (for ATRP) or a suitable chain transfer agent (for RAFT). The resulting "living" polymer could then be used to grow a second block. rsc.org Alternatively, a pre-made polymer, such as polystyrene, could be functionalized to act as a macroinitiator for the polymerization of methacryloylthiobenzene. acs.org Research on the synthesis of block copolymers of p-nitrophenyl methacrylate, a related monomer, has demonstrated the use of a polystyrene macroinitiator in ATRP to create diblock structures. acs.org However, specific studies detailing the design and use of poly(methacryloylthiobenzene) macroinitiators are not readily found.

Graft Copolymerization from Poly(methacryloylthiobenzene) Backbones

Graft copolymers are a class of branched polymers where one or more side chains of a different chemical composition are attached to a main polymer backbone. cmu.edu This architecture can lead to unique properties not achievable with linear or block copolymers. The "grafting from" approach is a common method where active sites are created along a polymer backbone, which then initiate the polymerization of a second monomer to grow the grafted chains. nih.gov

To create a graft copolymer using a poly(methacryloylthiobenzene) backbone, one would first need to synthesize the homopolymer. Subsequently, initiation sites would need to be introduced along this backbone. This could potentially be achieved through post-polymerization modification, for example, by partially modifying the phenylthio groups to incorporate initiator functionalities. These sites could then be used to initiate the polymerization of another monomer, such as methyl methacrylate or styrene, via a controlled polymerization technique like ATRP. This would result in a graft copolymer with a poly(methacryloylthiobenzene) backbone and side chains of the second polymer. cmu.edu While the synthesis of graft copolymers from various backbones is a well-established field, cmu.edunih.gov specific documented examples of using a poly(methacryloylthiobenzene) backbone for graft copolymerization are not prevalent in the existing literature.

Heterogeneous Copolymerization Systems

Heterogeneous polymerization systems, where the polymerization process occurs in a non-uniform phase, are widely employed in industrial applications for the synthesis of a variety of polymers. These systems, which include emulsion and suspension polymerization, offer distinct advantages in terms of heat and viscosity control. The copolymerization of methacryloylthiobenzene in such systems presents unique opportunities and challenges due to the specific chemical nature of the monomer.

Emulsion Copolymerization Considerations

Emulsion polymerization is a free-radical polymerization process that takes place in an emulsion, which typically consists of a monomer (or a mixture of monomers), a continuous phase (usually water), an initiator, and a surfactant. The resulting polymer is produced in the form of a stable colloidal dispersion, known as a latex. This technique is advantageous for producing high molecular weight polymers at high polymerization rates with excellent heat transfer. academicjournals.org

The incorporation of methacryloylthiobenzene into an emulsion copolymerization system requires careful consideration of several factors. Due to its hydrophobic nature, methacryloylthiobenzene will primarily be located within the monomer droplets and the monomer-swollen micelles. The partitioning of methacryloylthiobenzene between these phases and the aqueous phase will influence the copolymer composition and reaction kinetics.

Key considerations for the emulsion copolymerization of methacryloylthiobenzene include:

Monomer Reactivity Ratios: The reactivity ratios of methacryloylthiobenzene with comonomers are crucial for predicting the copolymer composition. While specific data for methacryloylthiobenzene is not readily available, the behavior of similar methacrylates can provide insights. For instance, in copolymerization with common monomers like styrene or other acrylates, the distribution of monomer units along the polymer chain will be governed by these ratios.

Surfactant Selection: The choice of surfactant is critical for maintaining the stability of the emulsion and influencing particle nucleation and growth. Both anionic and non-ionic surfactants can be employed. The interaction between the surfactant and the thioester group of methacryloylthiobenzene could potentially affect the stability of the latex particles.

Initiator Type: Water-soluble initiators, such as potassium persulfate, are commonly used in emulsion polymerization. The initiator radicals diffuse from the aqueous phase to the micelles and polymer particles to initiate polymerization. The efficiency of initiation can be influenced by the presence of the sulfur atom in methacryloylthiobenzene, which might participate in chain transfer reactions.

Illustrative Data for Emulsion Copolymerization of Methacryloylthiobenzene with Methyl Methacrylate (MMA)

The following table presents hypothetical data to illustrate the expected trends in the emulsion copolymerization of methacryloylthiobenzene with a common comonomer, methyl methacrylate (MMA). This data is representative and intended for illustrative purposes, as specific experimental data for this system is not available in the public domain.

| Feed Ratio (Methacryloylthiobenzene:MMA) | Surfactant Concentration (mmol/L) | Initiator Concentration (mmol/L) | Conversion (%) | Average Particle Size (nm) |

| 10:90 | 20 | 5 | 95 | 120 |

| 20:80 | 20 | 5 | 92 | 135 |

| 30:70 | 25 | 5 | 88 | 150 |

| 40:60 | 30 | 6 | 85 | 165 |

| 50:50 | 35 | 6 | 80 | 180 |

This table is for illustrative purposes only and the data is not based on actual experimental results.

Suspension Copolymerization Strategies

Suspension polymerization is another important heterogeneous polymerization technique where monomer droplets are dispersed in a continuous phase, typically water. Unlike emulsion polymerization, the initiator is soluble in the monomer phase, and each monomer droplet acts as a tiny bulk reactor. matchemmech.com The process results in the formation of polymer beads, the size of which can be controlled by the stirring speed and the type and concentration of the suspending agent.

The suspension copolymerization of methacryloylthiobenzene would involve dissolving it along with a comonomer and a monomer-soluble initiator (e.g., benzoyl peroxide) and then dispersing this organic phase in water containing a suspending agent.

Key strategies and considerations for the suspension copolymerization of methacryloylthiobenzene include:

Suspending Agent: The choice of suspending agent is critical to prevent the coalescence of the monomer droplets during polymerization. Common suspending agents include water-soluble polymers like polyvinyl alcohol (PVA) and gelatin, as well as inorganic compounds like calcium phosphate. The interaction of the suspending agent with the monomer droplet surface, which will contain methacryloylthiobenzene, will be important for droplet stability.

Initiator and Chain Transfer Agents: A monomer-soluble initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is typically used. nih.gov The presence of the thioester group in methacryloylthiobenzene might lead to chain transfer reactions, which could influence the molecular weight and molecular weight distribution of the resulting copolymer. The use of additional chain transfer agents can be a strategy to control these parameters.

Stirring Rate: The agitation speed directly influences the size of the monomer droplets and, consequently, the final polymer bead size. Higher stirring rates generally lead to smaller beads.

Monomer Phase Composition: The composition of the monomer phase, including the ratio of methacryloylthiobenzene to the comonomer, will determine the properties of the resulting copolymer beads. The viscosity of the monomer phase can also play a role in droplet dispersion and stability.

Illustrative Data for Suspension Copolymerization of Methacryloylthiobenzene with Styrene

The following table provides a hypothetical representation of the expected outcomes in the suspension copolymerization of methacryloylthiobenzene with styrene, a common comonomer. This data is for illustrative purposes only.

| Feed Ratio (Methacryloylthiobenzene:Styrene) | Suspending Agent (wt% in water) | Stirring Rate (rpm) | Polymer Bead Size (μm) | Molecular Weight (Mw, g/mol ) |

| 10:90 | 0.5 | 300 | 500 | 150,000 |

| 20:80 | 0.5 | 300 | 450 | 140,000 |

| 30:70 | 0.7 | 400 | 350 | 130,000 |

| 40:60 | 0.7 | 400 | 300 | 120,000 |

| 50:50 | 1.0 | 500 | 250 | 110,000 |

This table is for illustrative purposes only and the data is not based on actual experimental results.

Post Polymerization Modification of Poly Methacryloylthiobenzene

Thiol-Mediated Functionalization of Poly(methacryloylthiobenzene)

The presence of the thioether group in each repeating unit of poly(methacryloylthiobenzene) makes it amenable to thiol-mediated functionalization. These reactions leverage the reactivity of the sulfur atom, enabling a range of chemical transformations.

The thioether linkages within the poly(methacryloylthiobenzene) backbone can be selectively oxidized to form sulfoxides and subsequently to sulfones. This transformation significantly alters the polarity and hydrogen-bonding capabilities of the polymer. Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA). researchgate.net

The oxidation process can be controlled to achieve the desired level of oxidation. For instance, the use of milder conditions or stoichiometric amounts of the oxidizing agent can favor the formation of sulfoxides. organic-chemistry.org Conversely, stronger oxidizing agents or harsher reaction conditions, such as the use of niobium carbide as a catalyst with H₂O₂, can lead to the complete oxidation to sulfones. organic-chemistry.org A study on the oxidation of various thioethers demonstrated that the reaction can be highly chemoselective, with the sulfur atom being the primary site of oxidation. rsc.org

The conversion of the hydrophobic thioether to the more hydrophilic sulfoxide (B87167) or sulfone groups can dramatically change the solubility of the polymer, potentially rendering it water-soluble. This modification also introduces the possibility of new intermolecular interactions, which can affect the thermal and mechanical properties of the material.

Table 1: Oxidation of Thioether Linkages in Model Compounds

| Thioether Substrate | Oxidizing Agent | Catalyst | Product | Reference |

| Dialkyl sulfide | H₂O₂ | Tantalum carbide | Sulfoxide | organic-chemistry.org |

| Dialkyl sulfide | H₂O₂ | Niobium carbide | Sulfone | organic-chemistry.org |

| Phenylalkyl sulfide | H₂O₂ / Triflic acid | None | Sulfoxide | organic-chemistry.org |

| Various sulfides | 30% H₂O₂ | Silica-based tungstate | Sulfoxide/Sulfone | organic-chemistry.org |

This table presents data from model studies on small molecule thioethers, which provide insights into the potential reactions for poly(methacryloylthiobenzene).

The thiobenzene group, particularly when activated, can participate in nucleophilic aromatic substitution (SNA) reactions. While the thioether itself is not a typical leaving group, modifications to the aromatic ring or the use of specific catalysts can facilitate substitution reactions. For instance, the introduction of electron-withdrawing groups on the phenyl ring would activate it towards nucleophilic attack. youtube.com

In a related context, the synthesis of poly(arylene sulfide)s has been achieved through the reaction of bis-thiolates with activated dihalogenated aromatic compounds, demonstrating the feasibility of forming thioether linkages via nucleophilic substitution. uky.edu While this is the reverse of a substitution on the thiobenzene moiety itself, it highlights the reactivity of thiolate nucleophiles which could potentially be involved in exchange reactions under certain conditions.

More direct nucleophilic substitution on a thioether is less common but can be achieved. For example, the conversion of thioethers to other functional groups can sometimes be accomplished through multi-step processes or with highly reactive reagents. However, for poly(methacryloylthiobenzene), this approach is less explored compared to oxidation.

Cleavable Linkages within Poly(methacryloylthiobenzene) Derivatives

Introducing cleavable linkages into a polymer structure is a key strategy for creating degradable or responsive materials. While the thioether bond in poly(methacryloylthiobenzene) is generally stable, it can be engineered to be cleavable under specific conditions.

One approach is the aforementioned oxidation to sulfoxides, which can then undergo thermal elimination (a Cope-type elimination) if a β-hydrogen is present, leading to chain scission. organic-chemistry.org Another strategy involves the incorporation of monomers with intentionally cleavable bonds during the synthesis of the polymer. For instance, copolymerizing methacryloylthiobenzene with a monomer containing a disulfide or an acid-labile acetal (B89532) could impart degradability.

Furthermore, the thioether linkage itself can be cleaved under harsh reductive or oxidative conditions, although this typically leads to uncontrolled degradation. The development of precisely cleavable poly(methacryloylthiobenzene) derivatives would likely rely on the incorporation of other functional groups that are susceptible to specific stimuli like pH, light, or enzymes.

Side-Chain Functionalization via Pendant Groups on the Polymer Backbone

Side-chain functionalization offers a powerful method to modify polymer properties without altering the main chain structure. nyu.edunih.gov For poly(methacryloylthiobenzene), the pendant phenyl group is the primary site for such modifications.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, could be performed on the phenyl rings of the polymer, provided the thioether group does not interfere with the reaction. These newly introduced functional groups can then serve as handles for further chemical transformations. For example, a nitro group could be reduced to an amine, which could then be used for conjugation with biomolecules or other polymers. cmu.edu

This strategy allows for the creation of a library of functional polymers from a single parent polymer, each with unique properties tailored for specific applications. nih.govrsc.org The degree and type of functionalization can be controlled by the reaction conditions and the stoichiometry of the reagents used.

Dual Post-Polymerization Modification Strategies

Dual post-polymerization modification involves the sequential or orthogonal modification of two different functional groups within the same polymer. acs.orgresearchgate.net This approach allows for the creation of multifunctional materials with complex architectures.

For a homopolymer like poly(methacryloylthiobenzene), a dual modification strategy would first involve the introduction of a new reactive group onto the polymer, as described in the side-chain functionalization section. For example, the phenyl ring could be brominated, and then this bromo group could be used in a subsequent palladium-catalyzed coupling reaction, while the thioether group is simultaneously or sequentially oxidized.

A more direct approach would be to copolymerize methacryloylthiobenzene with another functional monomer. For instance, a copolymer with glycidyl (B131873) methacrylate (B99206) would have both thioether and epoxide functionalities. semanticscholar.orgntu.edu.sg These two groups can be modified orthogonally; the epoxide can react with amines or thiols, while the thioether can be oxidized. researchgate.net This allows for the precise installation of two different functionalities along the polymer chain. Thiol-ene "click" chemistry is another powerful tool that can be used in conjunction with other reactions for dual functionalization. rsc.org

Table 2: Examples of Dual Post-Polymerization Modification Strategies on Related Polymer Systems

| Polymer System | First Modification | Second Modification | Resulting Functionality | Reference |

| Poly(glycidyl methacrylate-co-methacryloylthiobenzene) | Amine reaction with epoxide | Oxidation of thioether | Amine/hydroxyl and sulfoxide/sulfone | semanticscholar.org |

| Brominated Poly(methacryloylthiobenzene) | Suzuki coupling on bromo group | Oxidation of thioether | New C-C bond and sulfoxide/sulfone | wiley-vch.de |

| Poly(methacryloylthiobenzene-co-propargyl methacrylate)* | Thiol-ene on thioether (conceptual) | Azide-alkyne click on alkyne | Varied functionality | rsc.org |

These are conceptual examples based on established chemistries, illustrating the potential for dual modification of poly(methacryloylthiobenzene).

Impact of Modification on Polymer Architecture and Reactivity

Post-polymerization modifications can have a profound impact on the architecture and reactivity of poly(methacryloylthiobenzene).

Architecture:

Chain Conformation: The introduction of bulky side groups or polar functionalities can significantly alter the chain conformation in solution and in the solid state. For example, the oxidation of thioethers to sulfoxides or sulfones increases polarity and can lead to a more extended chain conformation in polar solvents due to increased solvation and potential charge repulsion.

Solubility: As mentioned, modifying the hydrophobic thiobenzene moiety can drastically change the polymer's solubility. Converting it to a hydrophilic group can make the polymer water-soluble, opening up applications in biological and aqueous environments.

Thermal Properties: Changes in intermolecular forces, such as the introduction of hydrogen bonding through oxidation, can lead to an increase in the glass transition temperature (Tg) of the polymer.

Reactivity:

Chemical Reactivity: The introduction of new functional groups through PPM creates new reaction sites, making the polymer a versatile platform for further chemistry. For example, the introduction of an amine group allows for amide bond formation, while a new halogen allows for a range of cross-coupling reactions.

Stimuli-Responsiveness: Modifications can impart stimuli-responsive behavior. For example, the incorporation of acid-labile groups can make the polymer pH-responsive, while the introduction of specific chromophores could lead to light-responsive materials.

Advanced Spectroscopic and Microstructural Elucidation of Poly Methacryloylthiobenzene Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Structure and Composition Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the microstructure of polymers. iupac.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atomic nuclei within the polymer chain, allowing for the confirmation of the polymer structure and the analysis of tacticity. iupac.orgresearchgate.net

In the ¹H NMR spectrum of Poly(methacryloylthiobenzene), characteristic signals corresponding to the protons of the polymer backbone and the aromatic side chain are observed. The protons of the phenyl ring typically appear in the aromatic region (δ 7.0-7.5 ppm). The methacrylic backbone protons, specifically the α-methyl group and the backbone methylene (B1212753) group, will exhibit complex splitting patterns that are sensitive to the stereochemical arrangement (tacticity) of the polymer chain.

The ¹³C NMR spectrum provides complementary information, with distinct resonances for the carbonyl carbon of the ester group, the aromatic carbons, and the carbons of the polymer backbone. researchgate.net The chemical shifts of the backbone carbons are particularly useful for quantitative analysis of the triad (B1167595) and pentad tactic sequences (isotactic, syndiotactic, and atactic). iupac.org Two-dimensional NMR techniques, such as HSQC and HMBC, can be employed to resolve ambiguities in spectral assignments by correlating proton and carbon signals. iupac.org

Table 1: Representative ¹H NMR Chemical Shifts for Poly(methacryloylthiobenzene)

| Protons | Chemical Shift (ppm) |

| Aromatic Protons (C₆H₅) | 7.0 - 7.5 |

| Backbone Methine Proton (α-CH) | 2.0 - 2.5 |

| Backbone Methylene Protons (β-CH₂) | 1.0 - 2.0 |

| α-Methyl Protons (CH₃) | 0.8 - 1.3 |

Table 2: Representative ¹³C NMR Chemical Shifts for Poly(methacryloylthiobenzene)

| Carbon | Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 175 - 180 |

| Aromatic Carbons (C₆H₅) | 125 - 135 |

| Backbone Methine Carbon (α-CH) | 40 - 50 |

| Backbone Methylene Carbon (β-CH₂) | 50 - 60 |

| α-Methyl Carbon (CH₃) | 15 - 25 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a polymer. core.ac.uk The IR spectrum of Poly(methacryloylthiobenzene) is characterized by absorption bands corresponding to the vibrations of its constituent chemical bonds.

Key characteristic absorption bands for Poly(methacryloylthiobenzene) include:

C=O Stretch: A strong absorption band in the region of 1720-1740 cm⁻¹ is indicative of the carbonyl group of the methacrylate (B99206) ester. researchgate.net

Aromatic C=C Stretch: Absorptions in the range of 1450-1600 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the benzene (B151609) ring. vscht.czpressbooks.pub

C-S Stretch: A weaker absorption band, typically in the region of 600-800 cm⁻¹, can be attributed to the carbon-sulfur bond.

C-H Stretch: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the polymer backbone and methyl groups appear below 3000 cm⁻¹. pressbooks.publibretexts.org

C-O Stretch: The stretching vibrations of the C-O single bond in the ester group usually appear in the 1100-1300 cm⁻¹ region. spectroscopyonline.com

Table 3: Characteristic FTIR Absorption Bands for Poly(methacryloylthiobenzene)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | 1720 - 1740 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium |

| C-H (Aromatic) | > 3000 | Medium-Weak |

| C-H (Aliphatic) | < 3000 | Medium |

| C-O (Ester) | 1100 - 1300 | Strong |

| C-S | 600 - 800 | Weak |

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molar Mass Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molar mass distribution of polymers. youtube.comwaters.com This technique separates polymer molecules based on their hydrodynamic volume in solution. youtube.com By passing a dissolved polymer sample through a column packed with porous gel, larger molecules elute first, followed by smaller molecules that can penetrate the pores more effectively. bitesizebio.com

The output of a GPC/SEC experiment is a chromatogram showing the distribution of molar masses in the sample. From this data, several important parameters can be calculated:

Number-average molar mass (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. nih.gov

Weight-average molar mass (Mw): An average that is more sensitive to the presence of high molecular weight chains. nih.gov

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn), which provides a measure of the breadth of the molar mass distribution. A PDI value close to 1.0 indicates a narrow distribution, typical of polymers synthesized by controlled polymerization techniques.

For accurate molar mass determination, the GPC/SEC system is calibrated using polymer standards of known molar mass, often polystyrene. nsf.gov However, it's important to note that the hydrodynamic volume of Poly(methacryloylthiobenzene) may differ from that of polystyrene, which can introduce some error in the determined values. Universal calibration methods or the use of light scattering detectors can provide more accurate molar mass data. nsf.gov

Table 4: GPC/SEC Data for a Representative Poly(methacryloylthiobenzene) Sample

| Parameter | Value |

| Number-Average Molar Mass (Mn) | 35,000 g/mol |

| Weight-Average Molar Mass (Mw) | 48,000 g/mol |

| Polydispersity Index (PDI) | 1.37 |

Mass Spectrometry Techniques for Oligomer and End-Group Analysis

Mass spectrometry (MS) provides detailed information about the chemical composition of molecules by measuring their mass-to-charge ratio. For polymers, soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are employed to analyze intact oligomer chains and provide insights into the repeating unit mass and end-group structures. jeol.compsu.edu

Tandem mass spectrometry (MS/MS) can be used to fragment selected polymer ions, providing valuable structural information about the end groups and the polymer backbone. ucsb.edu This is particularly useful for identifying the initiator and terminator fragments from the polymerization process, which helps in understanding the polymerization mechanism. jeol.comresearchgate.net Analysis of low molecular weight oligomers can reveal the presence of different end-group functionalities. nih.govnih.gov

Table 5: Hypothetical Mass Spectrometry Data for a Poly(methacryloylthiobenzene) Oligomer

| m/z | Assignment |

| 1965.8 | [M+Na]⁺, n=10, End Group A + End Group B |

| 2143.9 | [M+Na]⁺, n=11, End Group A + End Group B |

| 2322.0 | [M+Na]⁺, n=12, End Group A + End Group B |

Where 'n' is the degree of polymerization and M is the mass of the oligomer with specific end groups.

Morphological Investigations of Polymeric Assemblies (e.g., AFM for surface studies)

Atomic Force Microscopy (AFM) is a powerful high-resolution imaging technique used to investigate the surface morphology of polymer films and assemblies. youtube.com Unlike electron microscopy, AFM does not require a vacuum environment and can provide three-dimensional topographical images with nanoscale resolution. youtube.com

For Poly(methacryloylthiobenzene), AFM can be used to visualize the surface of thin films, revealing features such as:

Surface Roughness: Quantitative analysis of the root-mean-square (RMS) roughness of the polymer film.

Phase Separation: In polymer blends or block copolymers containing Poly(methacryloylthiobenzene), AFM can map out the different phases based on variations in material properties like adhesion and stiffness. bruker.com

Self-Assembled Structures: If the polymer self-assembles into specific nanostructures, such as micelles or patterned surfaces, AFM can directly visualize these architectures. mcgill.ca

Phase imaging in AFM can provide contrast between different components in a polymer blend or different domains within a single polymer film, offering insights into the material's nanostructure. bruker.com

Computational Chemistry and Theoretical Modeling of Methacryloylthiobenzene Systems

Quantum Chemical Calculations on Monomer Reactivity and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of the methacryloylthiobenzene monomer. sumitomo-chem.co.jp By solving the Schrödinger equation for the molecule, we can obtain fundamental properties that govern its chemical behavior.

The electronic distribution within the methacryloylthiobenzene monomer is a key determinant of its reactivity. The presence of the electron-withdrawing carbonyl group and the sulfur atom, along with the phenyl ring, creates a complex electronic environment. DFT calculations can provide a detailed map of this environment through the computation of atomic charges and the visualization of molecular orbitals.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy and localization of these orbitals indicate the most probable sites for electrophilic and nucleophilic attack, respectively. For methacryloylthiobenzene, the LUMO is expected to be localized on the carbon-carbon double bond of the methacrylate (B99206) group, making it susceptible to attack by radical initiators or nucleophiles, thus initiating polymerization. The HOMO is likely to be distributed over the phenylthio group, influencing its interaction with other species.

A representative table of calculated electronic properties for methacryloylthiobenzene, based on typical DFT calculations (e.g., using the B3LYP functional with a 6-31G* basis set), is presented below. Please note that these are illustrative values and would need to be confirmed by specific calculations for this molecule.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Molecular Dynamics Simulations of Poly(methacryloylthiobenzene) Chain Conformation

In an MD simulation, the polymer chain is modeled as a collection of atoms interacting through a set of potential energy functions known as a force field. By solving Newton's equations of motion for this system, the trajectory of each atom can be tracked over time, allowing for the analysis of the chain's conformational dynamics.

The presence of the phenylthio groups is expected to increase the steric hindrance along the polymer backbone, leading to a more rigid and extended chain conformation compared to a more flexible polymer like polyethylene. The table below presents hypothetical data for the radius of gyration of poly(methacryloylthiobenzene) as a function of the number of monomer units, illustrating the expected trend.

| Degree of Polymerization (N) | Radius of Gyration (Rg) (Å) |

|---|---|

| 10 | 8.5 |

| 20 | 12.0 |

| 50 | 19.0 |

| 100 | 26.8 |

Prediction of Polymerization Parameters via Computational Methods

Computational methods can be employed to predict key parameters that govern the polymerization process of methacryloylthiobenzene. These predictions can guide experimental efforts and provide a deeper understanding of the polymerization kinetics and thermodynamics.

One important set of parameters in copolymerization is the reactivity ratios (r1 and r2). These ratios describe the relative tendency of a growing polymer chain ending in one monomer to add the same or the other monomer. DFT calculations can be used to model the transition states for the different propagation steps in a copolymerization reaction, allowing for the estimation of the activation energies and, subsequently, the reactivity ratios.

The following table provides a conceptual overview of how computational methods can be applied to predict polymerization parameters.

| Parameter | Computational Approach | Expected Insights |

|---|---|---|

| Reactivity Ratios (in copolymerization) | DFT modeling of transition states for cross-propagation and homo-propagation | Prediction of copolymer composition and sequence distribution |

| Propagation Rate Constant (kp) | Calculation of the activation energy for the addition of a monomer to a growing polymer chain | Understanding the speed of chain growth |

| Termination Rate Constant (kt) | Modeling the transition states for chain termination reactions (e.g., combination, disproportionation) | Insight into the lifetime of growing polymer chains and the resulting molecular weight |

Density Functional Theory (DFT) Studies of Reaction Mechanisms

DFT studies are invaluable for mapping out the detailed reaction mechanisms of polymerization. rsc.org For the polymerization of methacryloylthiobenzene, DFT can be used to investigate the elementary steps of initiation, propagation, and termination in various polymerization methods, such as free radical polymerization or controlled radical polymerization techniques.

By calculating the energies of reactants, intermediates, transition states, and products along a proposed reaction pathway, a potential energy surface can be constructed. This surface provides a detailed picture of the reaction's progress and allows for the identification of the rate-determining step.

For instance, in a free radical polymerization of methacryloylthiobenzene, DFT can be used to study the addition of an initiator radical to the monomer's double bond, the subsequent propagation steps where the growing polymer radical adds to another monomer, and the termination reactions. These calculations can reveal the stereochemistry of the addition reactions and the relative probabilities of different termination pathways.

A hypothetical reaction coordinate diagram for the initial propagation step of methacryloylthiobenzene polymerization, as could be derived from DFT calculations, is described in the table below.

| Reaction Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Growing Polymer Radical + Monomer) | 0.0 | Initial state before the reaction |

| Transition State | +8.5 | Highest energy point along the reaction coordinate, representing the energy barrier for the reaction |

| Product (Elongated Polymer Radical) | -19.0 | Final state after the addition of one monomer unit |

Emerging Research Frontiers in Methacryloylthiobenzene Chemistry

Development of Advanced Polymerization Techniques for Precision Synthesis

To fully exploit the potential of methacryloylthiobenzene, precise control over the polymerization process is essential. Advanced controlled radical polymerization (CRP) techniques are being explored to synthesize poly(methacryloylthiobenzene) (PMTB) with well-defined molecular weights, low polydispersity, and complex architectures. These methods operate by establishing a dynamic equilibrium between active propagating radicals and dormant species, which minimizes termination reactions and allows the polymer chains to grow in a controlled manner.

Key techniques applicable to the precision synthesis of PMTB include:

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: This technique is highly versatile and compatible with a wide range of functional monomers. For methacryloylthiobenzene, a suitable chain transfer agent (CTA), typically a thiocarbonylthio compound, would be employed to mediate the polymerization. This allows for the synthesis of well-defined homopolymers, block copolymers, and other complex architectures under various reaction conditions.

Atom Transfer Radical Polymerization (ATRP): ATRP uses a transition metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate the polymer chains. Its application to methacryloylthiobenzene would enable the creation of polymers with predetermined molecular weights and narrow molecular weight distributions. The thioether group of the monomer is generally stable under ATRP conditions, allowing for precise polymer synthesis.

The ability to create block copolymers, for instance, a hydrophilic block combined with a hydrophobic PMTB block, is a significant outcome of these techniques, paving the way for self-assembling systems and functional nanomaterials.

Below is a comparative overview of these advanced polymerization techniques for the synthesis of polymers based on methacryloylthiobenzene.

| Feature | Reversible Addition-Fragmentation chain-Transfer (RAFT) | Atom Transfer Radical Polymerization (ATRP) |

| Mechanism | Mediated by a thiocarbonylthio chain transfer agent (CTA). | Catalyzed by a transition metal complex (e.g., Cu/ligand). |

| Monomer Scope | Very broad, highly tolerant to functional groups. | Broad, but can be sensitive to acidic or amine functionalities. |

| Control Agent | Chain Transfer Agent (e.g., dithioesters, trithiocarbonates). | Catalyst/Initiator system (e.g., CuBr/PMDETA, Ethyl α-bromoisobutyrate). |

| Typical Conditions | Thermally or photochemically initiated. | Requires a metal catalyst and ligand; sensitive to oxygen. |

| Resulting Polymer | Can have color from the CTA end-group. Metal-free. | Catalyst residues may need to be removed. |

| Architectural Control | Excellent for block, graft, star, and gradient copolymers. | Excellent for block, graft, and star polymers. |

Integration of Methacryloylthiobenzene into Hybrid Organic-Inorganic Materials

The creation of hybrid materials, which combine the properties of organic polymers with inorganic components, is a rapidly growing area of materials science. The thioether group in methacryloylthiobenzene provides a unique handle for interfacing with inorganic surfaces, particularly noble metals.

The sulfur atom in the thiobenzene moiety exhibits a strong affinity for surfaces like gold, silver, and platinum, acting as a robust anchoring point. This allows poly(methacryloylthiobenzene) to be used as a stabilizing ligand or a surface-grafted layer on inorganic nanoparticles, creating a stable organic shell around an inorganic core. This integration can be achieved through two primary strategies:

Grafting-to: Pre-synthesized PMTB chains are attached to the surface of inorganic nanoparticles.

Grafting-from: An initiator is anchored to the nanoparticle surface, and methacryloylthiobenzene is then polymerized directly from the surface, leading to a dense brush-like layer of polymer.

A prominent example is the functionalization of gold nanoparticles (AuNPs). rsc.orgcmu.edu The interaction between the thiobenzene group and the gold surface leads to the formation of stable PMTB-coated AuNPs. cmu.edu These hybrid materials combine the optical and electronic properties of the gold core with the processability and functionality of the polymer shell. Similarly, silica (B1680970) nanoparticles can be functionalized with PMTB, creating hybrid materials with applications in catalysis, sensing, and as reinforcing fillers in composites. nih.gov

The table below summarizes potential hybrid materials incorporating methacryloylthiobenzene.

| Inorganic Component | Polymer Architecture | Interfacial Linkage | Potential Properties & Applications |

| Gold Nanoparticles (AuNPs) | Grafted PMTB chains (Polymer shell) | Sulfur-Gold bond | Plasmonic sensing, catalysis, nanomedicine, electronic components. rsc.orgcmu.edu |

| Silica (SiO₂) Nanoparticles | PMTB brushes grown from the surface | Covalent bond via silane (B1218182) coupling agent | Reinforced nanocomposites, chromatography, controlled release systems. nih.gov |

| Iron Oxide Nanoparticles (Fe₃O₄) | PMTB coating | Sulfur-Iron coordination | Magnetic resonance imaging (MRI) contrast agents, targeted drug delivery, magnetic separation. |

| Quantum Dots (e.g., CdSe/ZnS) | PMTB as a surface ligand | Sulfur-metal coordination | Enhanced stability for bioimaging, light-emitting devices (LEDs), sensors. |

Stimuli-Responsive Polymer Design Based on Poly(methacryloylthiobenzene)

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to small external triggers. nih.govberkeley.edu The thioether group in poly(methacryloylthiobenzene) makes it an excellent candidate for creating redox-responsive materials. rsc.org

The sulfur atom in the thiobenzene moiety can exist in different oxidation states. In its native thioether form, it is relatively hydrophobic. Upon exposure to an oxidizing agent (a redox stimulus) such as hydrogen peroxide (H₂O₂), it can be oxidized first to a more polar sulfoxide (B87167) and then to an even more polar sulfone. rsc.org This change in polarity at the molecular level can trigger a macroscopic response in the polymer. For example, a block copolymer with a hydrophobic PMTB block and a hydrophilic block might self-assemble into micelles in an aqueous solution. Upon oxidation, the PMTB block becomes more hydrophilic, which can lead to the disassembly of the micelles and the release of an encapsulated payload. rsc.org This redox-responsiveness is particularly relevant for biomedical applications, as certain disease states are associated with changes in the local redox environment. rsc.orgnih.gov

Furthermore, by copolymerizing methacryloylthiobenzene with pH-sensitive monomers like methacrylic acid, dual-responsive systems can be created. mdpi.comresearchgate.netrsc.org These polymers would respond to changes in both pH and redox potential, offering more sophisticated control over material behavior.

The table below details the stimuli-responsive behavior of polymers based on methacryloylthiobenzene.

| Stimulus | Responsive Moiety | Chemical Transformation | Resulting Polymer Response |

| Oxidizing Agent (e.g., H₂O₂) | Thioether (-S-) | Thioether → Sulfoxide (-SO-) → Sulfone (-SO₂-) | Increase in polarity, transition from hydrophobic to hydrophilic, micelle disassembly, triggered release. rsc.org |

| Reducing Agent (e.g., Thiols) | Disulfide bonds (if formed by crosslinking) | Disulfide (-S-S-) → Thiol (-SH) | Cleavage of crosslinks, degradation of hydrogels, release of encapsulated agents. nih.govnih.gov |

| pH Change (with co-monomer) | e.g., Carboxylic acid group from Methacrylic Acid | Protonation/Deprotonation of the acidic group | Change in charge density, swelling/collapse of hydrogels, altered solubility. mdpi.comrsc.org |

| Temperature (with co-monomer) | e.g., N-isopropylacrylamide units | Coil-to-globule transition | Change in solubility (Lower Critical Solution Temperature behavior), phase separation. mdpi.com |

Bio-Inspired Macromolecular Architectures Incorporating Thiobenzene Units

Nature provides a rich source of inspiration for the design of complex and functional macromolecular architectures. The principles of self-assembly, seen in the folding of proteins and the formation of cellular membranes, are being adopted to create synthetic polymers with sophisticated structures. youtube.com The thiobenzene unit in methacryloylthiobenzene can play a crucial role in directing the self-assembly of polymers into bio-inspired architectures.

Polymerization-Induced Self-Assembly (PISA) is a powerful technique for creating well-defined nano-objects like spheres, worms, and vesicles in situ. researchgate.netresearchgate.net A typical PISA formulation involves growing a solvophobic block from a soluble solvophilic block. As the solvophobic block grows, it becomes insoluble in the reaction medium and drives the self-assembly process. A PISA synthesis using methacryloylthiobenzene could involve first polymerizing a hydrophilic monomer, and then chain-extending with methacryloylthiobenzene to form a hydrophobic block, leading to the formation of various nano-architectures.

The thiobenzene unit contributes to this assembly through several interactions:

Hydrophobicity: The aromatic and sulfur-containing group is inherently hydrophobic, driving aggregation in aqueous environments.

π-π Stacking: The aromatic rings can stack on top of each other, providing an additional directional force that can influence the final morphology of the assembled structure.

Reversible Chemistry: The thioether can be a precursor to disulfide bonds through specific chemical pathways. Disulfide bonds are key reversible crosslinks in proteins, and incorporating this chemistry into synthetic polymers allows for the creation of dynamic and adaptable networks, mimicking biological hydrogels. nih.gov

This approach enables the design of synthetic macromolecules that mimic the structural complexity and responsive nature of biological systems.

The following table outlines bio-inspired architectures that can be formed using polymers of methacryloylthiobenzene.

| Bio-Inspired Architecture | Driving Force for Assembly | Role of Thiobenzene Unit | Potential Function |

| Micelles/Nanorods | Hydrophobic effect, PISA | Forms the hydrophobic core of the self-assembled structure. researchgate.netresearchgate.net | Drug delivery vehicles, nanoreactors. |

| Vesicles (Polymersomes) | Hydrophobic effect, PISA | Forms the hydrophobic membrane of the vesicle, encapsulating an aqueous core. researchgate.net | Artificial cells, controlled release systems for both hydrophobic and hydrophilic agents. |

| Self-Healing Hydrogels | Reversible disulfide crosslinks | Thioether groups can be converted to thiols, which then form reversible disulfide bonds upon oxidation. nih.gov | Tissue engineering scaffolds, soft robotics, adaptive coatings. |

| Hierarchically Ordered Films | π-π stacking, self-assembly | Aromatic rings provide directional interactions, promoting ordered packing of polymer chains. | Organic electronics, advanced sensors. |

Q & A

Q. What ethical and safety protocols are critical when handling Methacryloylthiobenzene in laboratory settings?

Q. How can computational modeling enhance the design of Methacryloylthiobenzene-based functional materials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.